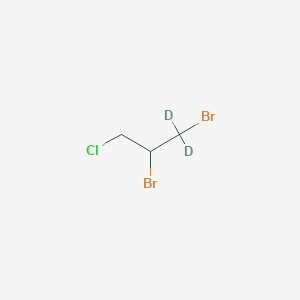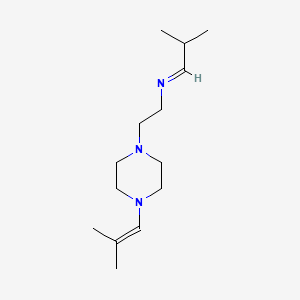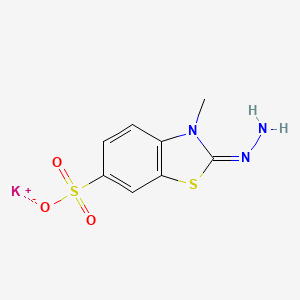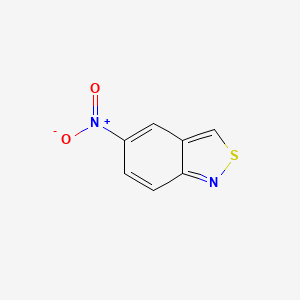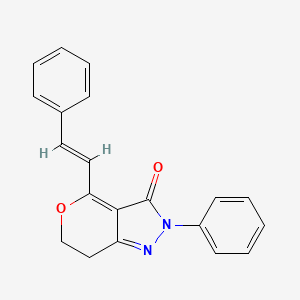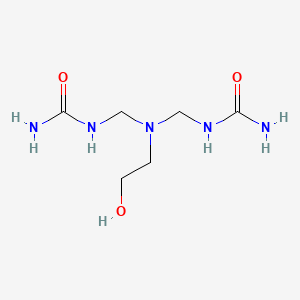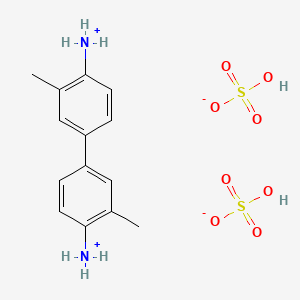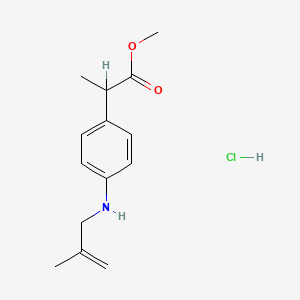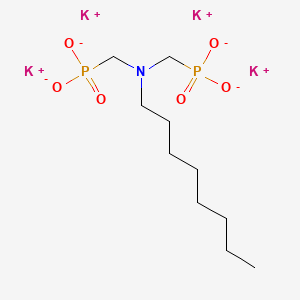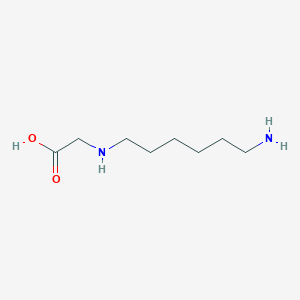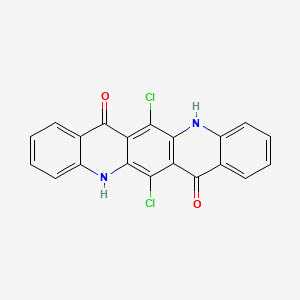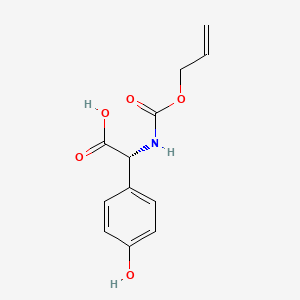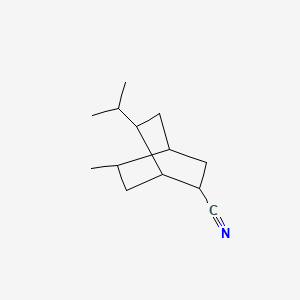
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-5-methylbicyclo(222)octane-2-carbonitrile is a bicyclic organic compound with the molecular formula C13H21N It is characterized by its unique bicyclo(222)octane structure, which includes an isopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo(2.2.2)octane derivatives.
Functional Group Introduction:
Nitrile Group Addition: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques like distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate
- 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylic acid
Uniqueness
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential applications compared to its carboxylate and carboxylic acid counterparts. The presence of the nitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
84963-32-6 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbonitrile |
InChI |
InChI=1S/C13H21N/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h8-13H,4-6H2,1-3H3 |
InChI Key |
MINUNWAHCZXVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1CC2C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



